molecular formula C6H15NO5S B157691 N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid CAS No. 10191-18-1

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

Cat. No. B157691
CAS RN: 10191-18-1
M. Wt: 213.25 g/mol
InChI Key: AJTVSSFTXWNIRG-UHFFFAOYSA-N
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Description

“N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” is a chemical compound with the linear formula HOCH2CH2NHCH2CH2NHCH2CH2OH . It is also known as “2,2’- (Ethylenediimino)diethanol” and has a molecular weight of 148.20 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” involves the reaction of diethanolamine with sodium 2-chloroethane sulfonate . The reaction conditions were optimized with a reactants ratio of 1:1.1, a reaction temperature of 60-80°C, and a reaction time of more than 60 minutes .


Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” has been analyzed and confirmed using IR and 1H NMR . The compound is monoclinic with space group P2 (1)/c .


Chemical Reactions Analysis

The reaction kinetics of “N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” at 140°C has been evaluated . The reaction follows a first-order reaction rate .


Physical And Chemical Properties Analysis

“N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” is a solid substance with a melting point of 98-100 °C (lit.) . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Antioxidant Capacity Assays

BES has been implicated in studies related to antioxidant capacity assays, particularly in the analysis of reaction pathways in ABTS/PP decolorization assays. These assays are crucial for determining the antioxidant potential of various compounds, with BES potentially playing a role in the reaction mechanisms involving coupling adducts and oxidative degradation pathways (Ilyasov et al., 2020).

Biomass Conversion to Furan Derivatives

In the context of sustainable chemistry, BES-related compounds have been explored for the conversion of plant biomass into furan derivatives. This process is vital for producing sustainable materials and fuels from renewable resources, showcasing the compound's relevance in green chemistry (Chernyshev et al., 2017).

Cardiovascular Health

BES analogs, specifically taurine (2-aminoethanesulfonic acid), have been extensively studied for their potential protective effects against coronary heart disease. Taurine's biological actions, such as bile acid conjugation, blood pressure regulation, and antioxidative properties, suggest its protective role against cardiovascular diseases (Wójcik et al., 2010).

Environmental Applications

The environmental applications of BES and related compounds include their use as alternative electrolytes for industrial acid cleaning and corrosion inhibition. Sulfamic acid, a compound within the same functional group, has been identified as an eco-friendly alternative for metallic surface cleaning, highlighting the broader environmental applications of BES-related compounds (Verma & Quraishi, 2022).

Safety And Hazards

“N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is potential for the use of “N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” in the synthesis of fatty acid amides from triglycerides using zinc-doped calcium oxide nanospheroids as a catalyst .

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTVSSFTXWNIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064985
Record name Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]-
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Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name BES
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Product Name

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

CAS RN

10191-18-1
Record name N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid
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Record name BES
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Record name 10191-18-1
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Record name Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]-
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Record name Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]-
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Record name 2-[bis(2-hydroxyethyl)amino]ethanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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